Fmoc-Sar-Sar-Sar-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-Sar-Sar-Sar-OH is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of sarcosine residues to a growing peptide chain anchored to a solid support. The Fmoc group is used to protect the N-terminus of the peptide chain during synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Sar-Sar-Sar-OH primarily undergoes substitution reactions during peptide synthesis. The Fmoc group is removed using a base, typically piperidine, to expose the amine group for further coupling reactions .
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF)
Coupling Reactions: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DMF
Major Products Formed: The major products formed from these reactions are extended peptide chains with the desired sequence of sarcosine residues .
Scientific Research Applications
Fmoc-Sar-Sar-Sar-OH has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Fmoc-Sar-Sar-Sar-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the N-terminus of the peptide chain, preventing unwanted reactions during synthesis. Upon removal of the Fmoc group, the exposed amine group can participate in further coupling reactions to extend the peptide chain .
Comparison with Similar Compounds
Fmoc-Sar-OH: A simpler version with a single sarcosine residue.
Fmoc-Sar-Sar-OH: Contains two sarcosine residues.
Uniqueness: Fmoc-Sar-Sar-Sar-OH is unique due to its composition of four sarcosine residues, making it suitable for the synthesis of longer peptide chains and more complex peptide structures .
Properties
Molecular Formula |
C24H27N3O6 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[2-[[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetyl]-methylamino]acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C24H27N3O6/c1-25(12-21(28)26(2)14-23(30)31)22(29)13-27(3)24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,30,31) |
InChI Key |
SHCGFACGCNVYCW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N(C)CC(=O)O)C(=O)CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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